

# Application Note and Protocol: GSK467

## Solubility for Research Applications

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### Compound of Interest

Compound Name: GSK467

Cat. No.: B15606084

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **GSK467** is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase.<sup>[1][2][3]</sup> It acts with a high degree of selectivity, inhibiting KDM5B with a  $K_i$  of 10 nM and an  $IC_{50}$  of 26 nM, while showing significantly less activity against other histone demethylases like KDM4C and no measurable effects on KDM6.<sup>[1][2][4]</sup> The molecular formula for **GSK467** is  $C_{17}H_{13}N_5O_2$ , and it has a molecular weight of 319.32.<sup>[1][5]</sup>

**GSK467**'s mechanism of action involves blocking the demethylation of histone H3 at lysine 4 (H3K4), a critical epigenetic mark associated with active gene transcription.<sup>[6][7]</sup> By inhibiting KDM5B, **GSK467** maintains the trimethylated state of H3K4 (H3K4me3), which can lead to the sustained expression of genes that may be repressed in certain disease states, such as cancer.<sup>[6]</sup> The inhibitor functions by binding to the 2-oxoglutarate (2-OG) binding pocket of the enzyme.<sup>[1]</sup> Given its role in epigenetic regulation, understanding the solubility of **GSK467** in various solvents is critical for its effective use in both in vitro and in vivo studies.

This document provides a comprehensive overview of **GSK467** solubility in dimethyl sulfoxide (DMSO) and other solvent systems, along with detailed protocols for preparing stock solutions and experimental formulations.

## Data Presentation: Solubility of GSK467

The solubility of **GSK467** has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can vary between suppliers and batches.

Solvent/System	Concentration (mg/mL)	Molar Concentration (mM)	Conditions & Notes	Source(s)
DMSO	20.83 mg/mL	65.23 mM	Requires sonication for dissolution.	[1]
7 mg/mL	21.92 mM	-	[8]	
1 - 10 mg/mL	~3.1 - 31.3 mM	Described as "sparingly soluble".	[5]	
-	10 mM	-	[4]	
Water	< 0.1 mg/mL	-	Insoluble.	[1]
< 1 mg/mL	-	Slightly soluble or insoluble.	[8]	
Ethanol	< 1 mg/mL	-	Slightly soluble or insoluble.	[8]
In Vivo Formulation 1	5 mg/mL	15.66 mM	Suspended solution in 15% Cremophor EL & 85% Saline. Requires sonication.	[1][2]
In Vivo Formulation 2	2.5 mg/mL	7.83 mM	Suspended solution in 1% CMC-Na/saline water. Requires sonication.	[1][2]
In Vivo Formulation 3	2.08 mg/mL	6.51 mM	Suspended solution in 10% DMSO, 40% PEG300, 5% Tween-80, 45%	[1][2]

			saline. Requires sonication.
In Vivo Formulation 4	2.08 mg/mL	6.51 mM	Suspended solution in 10% DMSO, 90% (20% SBE- $\beta$ -CD in saline). Requires sonication. <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **GSK467**, which is a common starting point for most in vitro experiments.

Materials:

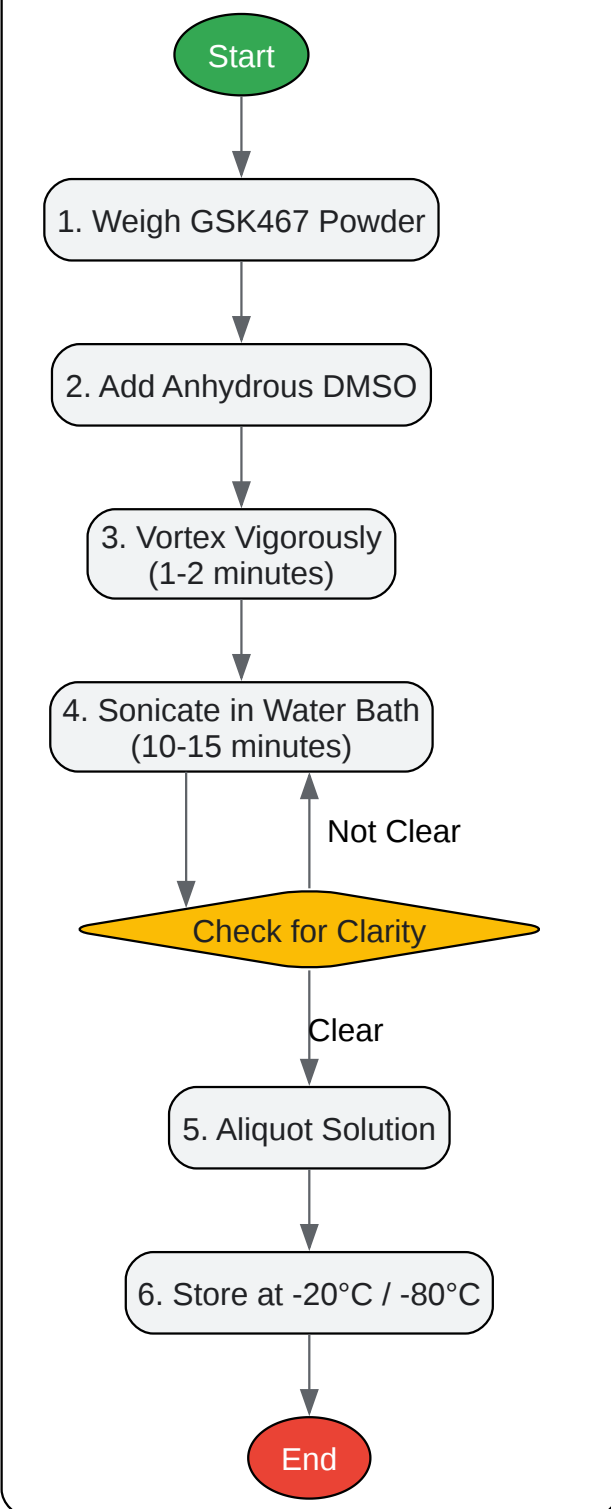
- **GSK467** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Bath sonicator

Methodology:

- Weighing: Accurately weigh the desired amount of **GSK467** powder in a suitable tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 20.83 mg/mL solution, add 48.01  $\mu$ L of DMSO per 1 mg of **GSK467**).

- Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
- Sonication: Place the tube in a bath sonicator. Sonicate the mixture for 10-15 minutes to ensure complete dissolution, as recommended by suppliers.<sup>[1]</sup> The solution should become clear.
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).<sup>[1]</sup>

## Workflow: Preparing DMSO Stock Solution



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Workflow for preparing a **GSK467** stock solution in DMSO.

## Protocol 2: General Method for Kinetic Solubility Assessment

This protocol provides a general workflow for determining the kinetic solubility of a compound like **GSK467** in an aqueous buffer, a common requirement for cell-based assays. This method relies on preparing a DMSO stock and diluting it into the aqueous phase.

### Materials:

- High-concentration **GSK467** stock solution in DMSO (from Protocol 1)
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well microplate (UV-transparent for spectrophotometric reading)
- Multichannel pipette
- Plate reader capable of measuring absorbance or turbidity

### Methodology:

- Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
- Serial Dilution: Using a multichannel pipette, add a small volume of the DMSO stock solution to the first row of wells to achieve the highest desired concentration (e.g., 2  $\mu\text{L}$  of a 10 mM stock into 198  $\mu\text{L}$  of buffer for a final concentration of 100  $\mu\text{M}$ ). Ensure the final DMSO concentration remains low and consistent across wells (typically  $\leq 1\%$ ).
- Mixing: Mix the contents of the wells thoroughly by pipetting up and down or using a plate shaker.
- Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.
- Measurement: Measure the absorbance or light scattering at a specific wavelength (e.g., 600-700 nm) using a plate reader. An increase in absorbance/turbidity compared to buffer-only controls indicates precipitation.

- Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant precipitation is observed.

## Protocol 3: Preparation of an In Vivo Formulation (Suspension)

This protocol details the preparation of a suspended solution of **GSK467** suitable for oral or intraperitoneal administration in animal studies, based on a common formulation.[2]

Materials:

- **GSK467** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer and sonicator

Methodology (for a 2.08 mg/mL final concentration):

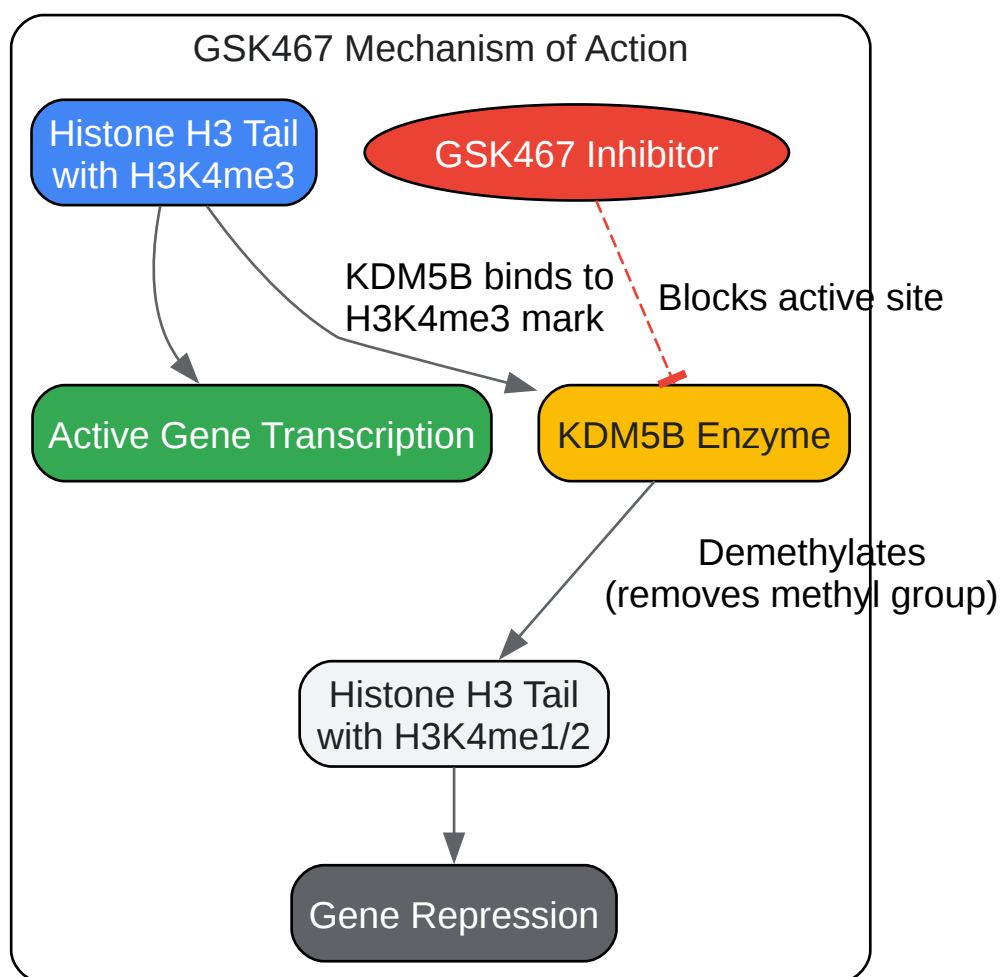
- Prepare Stock: First, prepare a concentrated stock of **GSK467** in DMSO (e.g., 20.8 mg/mL).
- Vehicle Preparation: In a sterile tube, combine the vehicle components in a stepwise manner. For a final volume of 1 mL: a. Add 400  $\mu$ L of PEG300. b. Add 100  $\mu$ L of the 20.8 mg/mL **GSK467** DMSO stock to the PEG300 and mix thoroughly. c. Add 50  $\mu$ L of Tween-80 and mix until the solution is homogeneous. d. Add 450  $\mu$ L of saline to reach the final volume of 1 mL.
- Homogenization: Vortex the final mixture vigorously.



- Sonication: Sonicate the suspension to ensure a fine and uniform particle distribution before administration.[2] The final product is a suspended solution, not a clear solution.

## Mechanism of Action Visualization

**GSK467** targets the KDM5B enzyme, which plays a key role in epigenetic regulation. The following diagram illustrates this pathway and the inhibitory effect of **GSK467**.



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Simplified pathway of KDM5B action and its inhibition by **GSK467**.

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## References

- 1. [file.medchemexpress.com](https://file.medchemexpress.com) [[file.medchemexpress.com](https://file.medchemexpress.com)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 3. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 4. [probechem.com](https://probechem.com) [[probechem.com](https://probechem.com)]
- 5. [caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]
- 6. What are KDM5 inhibitors and how do they work? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 7. [uniprot.org](https://uniprot.org) [[uniprot.org](https://uniprot.org)]
- 8. [adooq.com](https://adooq.com) [[adooq.com](https://adooq.com)]
- To cite this document: BenchChem. [Application Note and Protocol: GSK467 Solubility for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15606084#gsk467-solubility-in-dms0-and-other-solvents>]

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